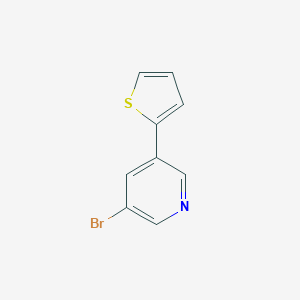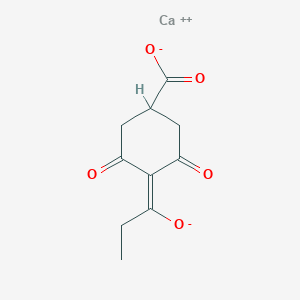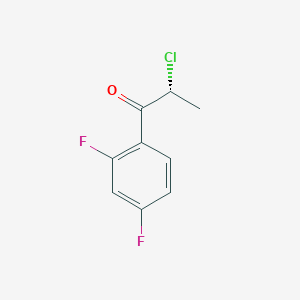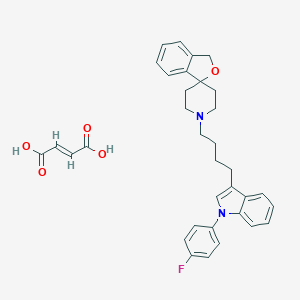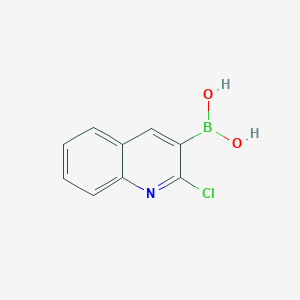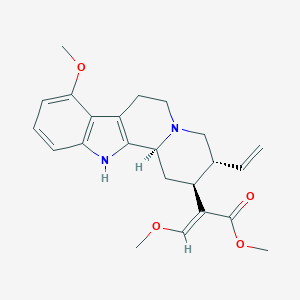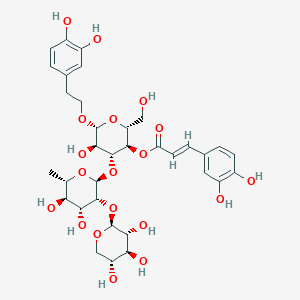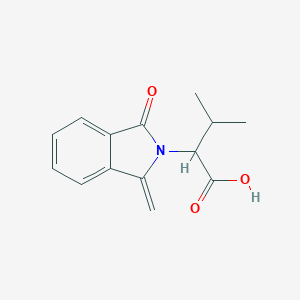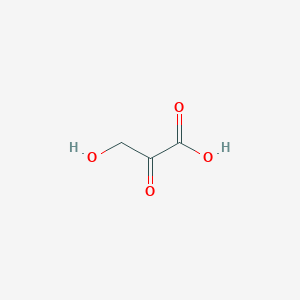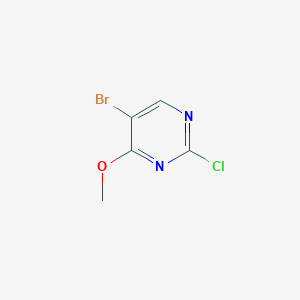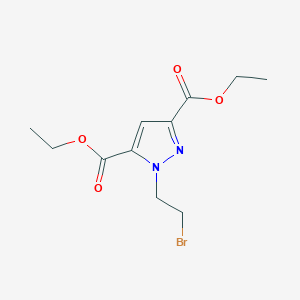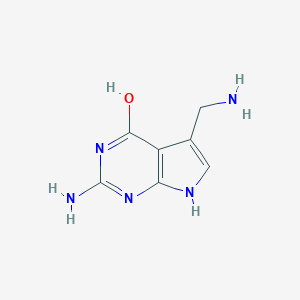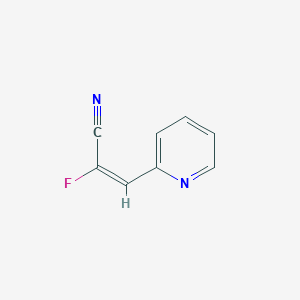
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile, also known as FPAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylonitriles and is known for its unique properties, including its high reactivity and stability.
Applications De Recherche Scientifique
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has been used in various scientific research studies due to its potential applications in different fields. One of the main applications of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is in the field of organic synthesis, where it is used as a reagent for the preparation of various compounds. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has also been used as a key intermediate in the synthesis of bioactive molecules, including anticancer agents and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is not well understood. However, it is believed that the compound acts by inhibiting specific enzymes or proteins that are involved in various biological processes, including cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile has several advantages for lab experiments. The compound is stable and has a long shelf life, making it easy to handle and store. (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile is also highly reactive, which makes it useful for various reactions. However, one of the limitations of using (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile in lab experiments is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile. One of the areas of research is the development of new synthetic methods for the preparation of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile and its derivatives. Another area of research is the investigation of the compound's potential applications in drug discovery, particularly in the development of new anticancer and anti-inflammatory agents. Furthermore, the mechanism of action of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile needs to be further elucidated to understand its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile involves the reaction of 2-pyridinecarbonitrile with ethyl trifluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate that is formed by the addition of ethyl trifluoroacetate to the pyridine ring, followed by elimination of the ethoxy group and fluoride ion. The final product is obtained after purification by column chromatography.
Propriétés
Numéro CAS |
140137-15-1 |
|---|---|
Nom du produit |
(E)-2-fluoro-3-(pyridin-2-yl)acrylonitrile |
Formule moléculaire |
C8H5FN2 |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5+ |
Clé InChI |
SUHJVGJLQDTXKV-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C(\C#N)/F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES canonique |
C1=CC=NC(=C1)C=C(C#N)F |
Synonymes |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





